molecular formula C13H22O B14487177 4-(2,2,6-Trimethylcyclohexylidene)butan-2-one CAS No. 65790-22-9

4-(2,2,6-Trimethylcyclohexylidene)butan-2-one

Cat. No.: B14487177
CAS No.: 65790-22-9
M. Wt: 194.31 g/mol
InChI Key: DTATXKHAJFDHQB-UHFFFAOYSA-N
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Description

4-(2,2,6-Trimethylcyclohexylidene)butan-2-one, also known as Tetrahydroionone, is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.33 g/mol . It is a ketone with a cyclohexylidene group, known for its applications in various fields, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6-Trimethylcyclohexylidene)butan-2-one typically involves the reaction of 2,2,6-trimethylcyclohexanone with butan-2-one under specific conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include distillation and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,6-Trimethylcyclohexylidene)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2,6-Trimethylcyclohexylidene)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(2,2,6-Trimethylcyclohexylidene)butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,6-Trimethylcyclohexylidene)butan-2-one is unique due to its specific cyclohexylidene group and ketone functionality, which confer distinct chemical and physical properties. Its applications in the fragrance and flavor industry highlight its unique olfactory characteristics .

Properties

CAS No.

65790-22-9

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-(2,2,6-trimethylcyclohexylidene)butan-2-one

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h8,10H,5-7,9H2,1-4H3

InChI Key

DTATXKHAJFDHQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=CCC(=O)C)(C)C

Origin of Product

United States

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